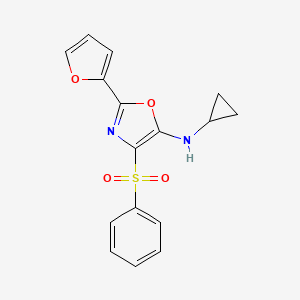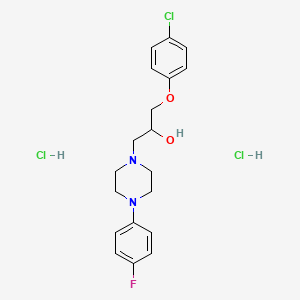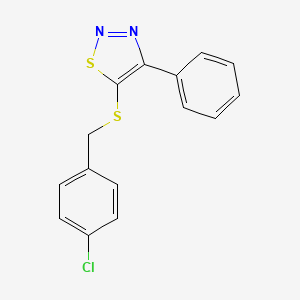
(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" is a derivative of chalcone, a class of organic compounds with the core structure of an alpha, beta-unsaturated ketone in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This particular derivative has not been directly studied in the provided papers, but related compounds have been synthesized and analyzed, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate acetophenone with an aldehyde in the presence of a base. For instance, a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a base . This suggests that the synthesis of "this compound" could potentially follow a similar pathway, substituting the appropriate cyclohexyl-substituted acetophenone and dimethylamino-substituted benzaldehyde.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the molecular structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was analyzed, revealing a dihedral angle between the phenyl rings and confirming the E configuration of the double bond . This information can be extrapolated to suggest that "this compound" would also exhibit an E configuration and could have similar dihedral angles between its aromatic and cyclohexyl rings.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, (E)-3-dimethylamino-1-heteroaryl-prop-2-en-1-ones have been used in [2+2] cycloaddition reactions to yield highly functionalized succinates . This indicates that the compound may also be amenable to cycloaddition reactions, potentially providing a route to novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, including solubility in various solvents. For example, the solubility of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one was measured in different solvents, showing increased solubility with temperature . This suggests that "this compound" may also exhibit solubility that is temperature-dependent and could be soluble in a range of organic solvents.
Aplicaciones Científicas De Investigación
Optical Material Applications
- Broadband Nonlinear Optical Material : Pyrene derivatives, including compounds related to (E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one, have been studied for their potential as lossless broadband nonlinear refractive materials. These compounds exhibit positive third-order nonlinear refractive index and high linear transmission, indicating their suitability for optical nonlinearity applications (Wu et al., 2017).
Chemical Synthesis and Catalysis
- Synthesis of 3-Allylchromones : The compound has been used in the synthesis of 3-allylchromones, homoisoflavones, and bischromones. This showcases its versatility in chemical synthesis and potential in creating a range of chemically significant compounds (Panja et al., 2010).
- Catalytic Arylation of Azoles and Amides : It serves as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This catalytic activity underlines its potential in facilitating important chemical reactions (Cheng et al., 2009).
Medical and Biological Applications
- Anticancer Activity : Certain derivatives of this compound have shown potential in anticancer applications, especially in the treatment of breast cancer. This highlights its importance in the field of medicinal chemistry (Singh et al., 2016).
Molecular Structure and Properties
- Hydrogen Bonding and Molecular Structure : Studies have focused on understanding the electron-donating effects and molecular structure of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, emphasizing its strong proton acceptance capabilities, which are crucial in the formation of intra- and intermolecular hydrogen bonds (Pleier et al., 2003).
Propiedades
IUPAC Name |
(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRJYNSHZUWEE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)

![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)


![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)